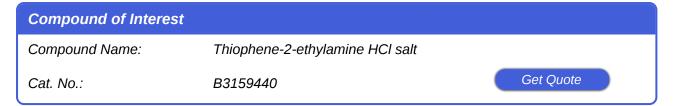


Spectroscopic Profile of Thiophene-2ethylamine Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-ethylamine hydrochloride. Due to the limited availability of published spectra for the hydrochloride salt, this document combines available data for the free base, Thiophene-2-ethylamine, with predicted spectroscopic characteristics for its hydrochloride salt based on established chemical principles and data from analogous compounds. This guide is intended to support research, drug development, and quality control activities where Thiophene-2-ethylamine and its salts are utilized.

Chemical Structure and Properties

Thiophene-2-ethylamine hydrochloride is the salt formed from the reaction of the heterocyclic amine, Thiophene-2-ethylamine, with hydrochloric acid. The protonation of the primary amine group significantly influences its physical and spectroscopic properties.



Property	Value	Reference
Chemical Name	2-(Thiophen-2-yl)ethan-1- aminium chloride	IUPAC Nomenclature
Synonyms	Thiophene-2-ethylamine HCl, 2-(2-Thienyl)ethylamine hydrochloride	
Molecular Formula	C ₆ H ₁₀ CINS	_
Molecular Weight	163.67 g/mol	_
CAS Number	Not explicitly found for HCl salt; Free base: 30433-91-1	[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for Thiophene-2-ethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the ethylamine side chain is expected to induce a significant downfield shift (deshielding) of the adjacent methylene protons in both ¹H and ¹³C NMR spectra due to the electron-withdrawing effect of the newly formed ammonium group.

¹H NMR (Proton NMR) Data

Predicted ¹H NMR data for Thiophene-2-ethylamine HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~7.4 - 7.2	m	1H	H5 (thiophene ring)	Expected to be the most downfield of the thiophene protons.
~7.0 - 6.8	m	2Н	H3, H4 (thiophene ring)	
~3.4 - 3.2	t	2Н	-CH2-NH3 ⁺	Significant downfield shift expected compared to the free base (~2.9 ppm).
~3.2 - 3.0	t	2H	Thiophene-CH₂-	Downfield shift expected compared to the free base (~2.8 ppm).
~8.5 - 8.0	br s	ЗН	-NH₃+	Broad signal, exchangeable with D ₂ O. Chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR) Data

Predicted ¹³C NMR data for Thiophene-2-ethylamine HCl.



Chemical Shift (δ, ppm)	Assignment	Notes
~140 - 138	C2 (thiophene ring)	Quaternary carbon, attached to the ethylamine group.
~128 - 126	C5 (thiophene ring)	
~126 - 124	C4 (thiophene ring)	
~124 - 122	C3 (thiophene ring)	
~42 - 40	-CH2-NH3 ⁺	Downfield shift expected compared to the free base.
~30 - 28	Thiophene-CH ₂ -	

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic bands of the ammonium group, which are absent in the free base.

FT-IR Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch (thiophene ring)
2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₂ -CH ₂ -)
~3000 - 2800	Strong, Broad	N-H stretch of R-NH₃+
~1600	Medium	N-H bend (scissoring) of R-NH ₃ +
~1500	Medium	Asymmetric N-H bend of R-NH ₃ +
~1450	Medium	C=C stretch (thiophene ring)
~850 - 700	Strong	C-H out-of-plane bend (thiophene ring)
~700	Medium	C-S stretch (thiophene ring)

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely dissociate, and the resulting spectrum will be that of the free base, Thiophene-2-ethylamine. The molecular ion peak of the free base is expected at m/z = 127.

Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Proposed Fragment
127	High	[M] ⁺ (Molecular ion of the free base)
98	High	[M - CH ₂ NH] ⁺ or [C ₄ H ₄ S-CH ₂] ⁺
97	Very High	[Thiophene-CH ₂]+ (Tropylium-like ion, often the base peak)
30	High	[CH2NH2]+



Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of Thiophene-2-ethylamine HCl salt.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrumentation and Parameters (1H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: DMSO-d6.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

Instrumentation and Parameters (13C NMR):

- Spectrometer: 100 MHz or higher.
- Solvent: DMSO-d6.
- Pulse Sequence: Proton-decoupled pulse sequence.



- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Reference: TMS at 0.00 ppm or solvent peak.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry both the Thiophene-2-ethylamine HCl salt and spectroscopic grade
 Potassium Bromide (KBr) to remove any moisture.
- In an agate mortar, grind a small amount (1-2 mg) of the sample into a fine powder.
- Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding.
- Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Mass Spectrometry (Electron Ionization)

Sample Preparation:



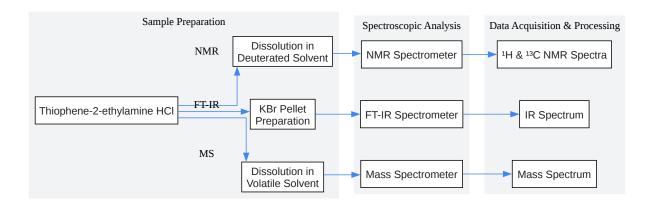
- Dissolve a small amount of the Thiophene-2-ethylamine HCl salt in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- If necessary, dilute the solution further to prevent overloading the instrument.

Instrumentation and Parameters:

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Energy: 70 eV.
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Mass Range: m/z 10 300.
- Scan Speed: Appropriate for the inlet system used.

Workflow and Pathway Diagrams

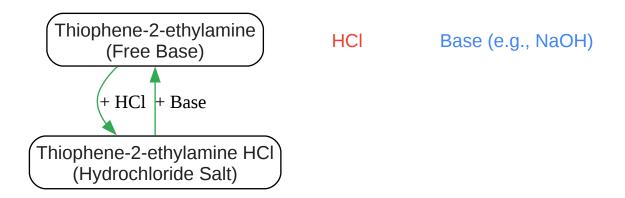
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the free base and its hydrochloride salt.





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Caption: General workflow for the spectroscopic analysis of Thiophene-2-ethylamine HCl.



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Caption: Acid-base relationship between Thiophene-2-ethylamine and its HCl salt.

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References

- 1. Thiopheneethanamine | C6H9NS | CID 116521 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Thiophene-2-ethylamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3159440#spectroscopic-data-of-thiophene-2-ethylamine-hcl-salt]

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